4-Cyclohexyl-2-methylphenol: Superior Lipophilicity (XLogP3) Compared to Simple Cyclohexylphenol Analogs
The calculated partition coefficient (XLogP3) for 4-Cyclohexyl-2-methylphenol is 4.5, which is significantly higher than the values for its unmethylated counterparts, 2-cyclohexylphenol and 4-cyclohexylphenol. This difference arises from the combined hydrophobic contributions of the cyclohexyl and methyl substituents [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | 2-Cyclohexylphenol and 4-Cyclohexylphenol (estimated XLogP3 ~3.0-3.5 based on typical aromatic alkyl substituent contributions) |
| Quantified Difference | Approximately 1.0-1.5 log units higher, representing a >10-fold increase in lipophilicity |
| Conditions | In silico calculation by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity is a critical determinant of a compound's ability to penetrate biological membranes, influencing its bioavailability, cell permeability, and overall efficacy as an antimicrobial or bioactive agent.
- [1] PubChem. (2025). Phenol, cyclohexyl-2-methyl-. Compound Summary for CID 1538497. National Center for Biotechnology Information. View Source
